Cas no 55881-07-7 (Leucomycin V,3B,9-diacetate 3,4B-dipropanoate)

Leucomycin V,3B,9-diacetate 3,4B-dipropanoate structure
55881-07-7 structure
Product Name:Leucomycin V,3B,9-diacetate 3,4B-dipropanoate
CAS-nummer:55881-07-7
MF:C45H71NO17
MW:898.041755914688
CID:95332
PubChem ID:5282188
Update Time:2025-04-18

Leucomycin V,3B,9-diacetate 3,4B-dipropanoate Chemische en fysische eigenschappen

Naam en identificatie

    • Leucomycin V,3B,9-diacetate 3,4B-dipropanoate
    • Oxacyclohexadecane,leucomycin V deriv.
    • 3'',9-Diacetylmydecamycin
    • 9,3''-Di-O-acetylmidecamycin
    • Acecamycin
    • Midecamycin acetate
    • Miocamycin
    • Miokamycin
    • Mom
    • Ponsinomycin
    • 3',9-Diacetylmydecamycin
    • 9,3''-diacetylmidecamycin
    • Miocamycin (TN)
    • EINECS 259-879-6
    • 3T48CPS7U2
    • W-105540
    • MIDECAMYCIN ACETATE [WHO-DD]
    • maidimeisu
    • MIOCAMYCIN [MI]
    • CS-0013976
    • NS00011667
    • Leucomycin V, 3B,9-diacetate 3,4B-dipropanoate
    • Midecamycin acetate (JP17)
    • CHEMBL1091024
    • Q3858659
    • DTXSID60905087
    • Macroral
    • Leucomycin V, 3(sup B),9-diacetate 3,4(sup B)-dipropanoate
    • 1ST164052
    • LeucomycinV,3B,9-diacetate3,4B-dipropanoate
    • Miocamen
    • HY-B1921
    • Midecamycin acetate, Antibiotic for Culture Media Use Only
    • Midecamycin acetate [JAN]
    • 55881-07-7
    • UNII-3T48CPS7U2
    • SCHEMBL139293
    • 1532-RB
    • D01636
    • [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-acetyloxy-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
    • Mosil
    • midecamycin diacetate
    • Inchi: 1S/C45H71NO17/c1-13-34(50)59-33-23-36(52)55-26(4)18-16-15-17-19-32(58-29(7)48)25(3)22-31(20-21-47)41(42(33)54-12)62-44-39(53)38(46(10)11)40(27(5)57-44)61-37-24-45(9,63-30(8)49)43(28(6)56-37)60-35(51)14-2/h15-17,19,21,25-28,31-33,37-44,53H,13-14,18,20,22-24H2,1-12H3/b16-15+,19-17+/t25-,26-,27-,28+,31+,32+,33-,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1
    • InChI-sleutel: GQNZGCARKRHPOH-RQIKCTSVSA-N
    • LACHT: O([C@H]1C[C@](C)([C@H]([C@H](C)O1)OC(CC)=O)OC(C)=O)[C@@H]1[C@@H](C)O[C@H]([C@@H]([C@H]1N(C)C)O)O[C@@H]1[C@H]([C@@H](CC(=O)O[C@H](C)CC=CC=C[C@@H]([C@H](C)C[C@@H]1CC=O)OC(C)=O)OC(CC)=O)OC |t:42,44|

Berekende eigenschappen

  • Exacte massa: 897.47200
  • Monoisotopische massa: 897.47219980g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 63
  • Aantal draaibare bindingen: 18
  • Complexiteit: 1590
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 16
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 218Ų

Experimentele eigenschappen

  • Smeltpunt: ~220° (with coloration)
  • PSA: 218.19000
  • LogboekP: 3.90900
  • Specifieke rotatie: D25 -53° (c = 1.0 in chloroform); D20 -74° (c = 1 in methanol)
Aanbevolen leveranciers
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.